molecular formula C16H13N3O2S B14936502 N-(4-methoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide

N-(4-methoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B14936502
M. Wt: 311.4 g/mol
InChI Key: KCIPESPHPIZIKB-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom This particular compound is characterized by the presence of a methoxyphenyl group and a phenyl group attached to the thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of 4-methoxybenzoic acid with thiosemicarbazide, followed by cyclization and subsequent acylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid. The process can be summarized as follows:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and environmentally friendly solvents and catalysts to enhance yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide stands out due to its unique thiadiazole ring structure, which imparts specific chemical and biological properties. This makes it a valuable compound for research and development in various fields, particularly in the synthesis of new pharmaceuticals and materials.

Properties

Molecular Formula

C16H13N3O2S

Molecular Weight

311.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-4-phenylthiadiazole-5-carboxamide

InChI

InChI=1S/C16H13N3O2S/c1-21-13-9-7-12(8-10-13)17-16(20)15-14(18-19-22-15)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,20)

InChI Key

KCIPESPHPIZIKB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=C(N=NS2)C3=CC=CC=C3

Origin of Product

United States

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